molecular formula C10H8Br2O3 B13180238 6,8-dibromo-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid

6,8-dibromo-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid

Katalognummer: B13180238
Molekulargewicht: 335.98 g/mol
InChI-Schlüssel: XTPNRIIJNIORCL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6,8-dibromo-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid is a chemical compound belonging to the class of benzopyrans Benzopyrans are known for their diverse biological activities and are widely studied in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-dibromo-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid typically involves the bromination of a benzopyran precursor. One common method includes the use of bromine in an organic solvent under controlled conditions to achieve selective bromination at the 6 and 8 positions . The reaction is usually carried out at room temperature, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

6,8-dibromo-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

6,8-dibromo-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 6,8-dibromo-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in disease progression, thereby exerting its therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 6-bromo-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid
  • 6-fluoro-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid
  • 6-chloro-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid

Uniqueness

6,8-dibromo-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid is unique due to the presence of two bromine atoms at the 6 and 8 positions. This structural feature imparts distinct chemical properties, such as increased reactivity and potential biological activity, compared to its mono-substituted counterparts .

Eigenschaften

Molekularformel

C10H8Br2O3

Molekulargewicht

335.98 g/mol

IUPAC-Name

6,8-dibromo-3,4-dihydro-2H-chromene-3-carboxylic acid

InChI

InChI=1S/C10H8Br2O3/c11-7-2-5-1-6(10(13)14)4-15-9(5)8(12)3-7/h2-3,6H,1,4H2,(H,13,14)

InChI-Schlüssel

XTPNRIIJNIORCL-UHFFFAOYSA-N

Kanonische SMILES

C1C(COC2=C1C=C(C=C2Br)Br)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.